3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine

Overview

Description

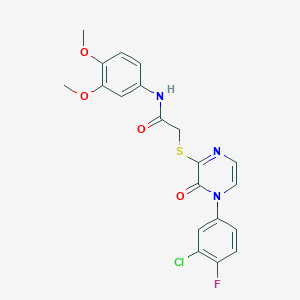

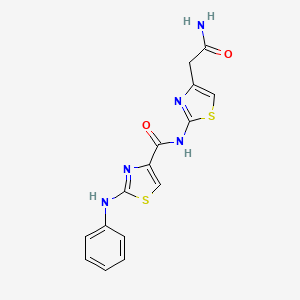

“3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” is a chemical compound with the molecular formula C12H11N3O2S . It belongs to the class of organic compounds known as pyridazines and nitrophenyls. Pyridazines are compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 . Nitrophenyl compounds contain a phenyl group, which is a six-membered aromatic ring, attached to a nitro group .

Molecular Structure Analysis

The molecular structure of “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” can be deduced from its name and molecular formula. It contains a pyridazine ring with an ethylsulfanyl group (–SCH2CH3) attached at position 3 and a nitrophenyl group (–C6H4NO2) attached at position 6 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” such as its solubility, melting point, boiling point, etc., are not available in the literature I have access to .Scientific Research Applications

Antimicrobial Activity

“3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” derivatives have been studied for their potential as antimicrobial agents. They have shown promise in inhibiting the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the search for new treatments against resistant strains of bacteria .

Anticancer Properties

Research indicates that pyridazine derivatives can be effective in the fight against cancer. The structure of “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” allows for interaction with cancerous cells, potentially leading to the development of new anticancer drugs .

Cardiovascular Applications

Some pyridazine compounds have been identified as cardiotonic agents, which can be beneficial in treating heart conditions. The structural flexibility of “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” may allow it to be adapted for use in cardiovascular drugs .

Anti-Inflammatory and Analgesic Effects

The pyridazine ring is known to possess anti-inflammatory and analgesic properties. As such, “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” could be utilized in the development of new medications to treat pain and inflammation .

Agrochemical Applications

Pyridazine derivatives are also used in the agricultural sector. “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” could be involved in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement .

Neurological Disorders

There is potential for pyridazine derivatives to be used in treating various neurological disorders. The effects of “3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine” on the central nervous system could lead to new treatments for conditions such as depression, anxiety, and epilepsy .

Mechanism of Action

Target of Action

Pyridazine derivatives, which include 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .

Biochemical Pathways

Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to diverse pharmacological activities .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

properties

IUPAC Name |

3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-2-18-12-7-6-11(13-14-12)9-4-3-5-10(8-9)15(16)17/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCCHJHPDTKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319728 | |

| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

CAS RN |

893996-88-8 | |

| Record name | 3-ethylsulfanyl-6-(3-nitrophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid](/img/structure/B2904832.png)

![N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2904838.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)